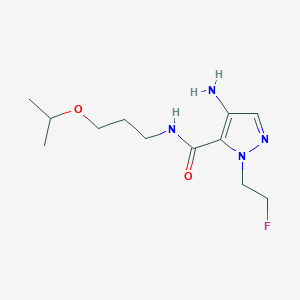
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O6 and its molecular weight is 430.421. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity and Adrenoreceptor Affinity
Compounds structurally related to the query chemical, particularly those with modifications at the 8-alkylamino position of a purine dione framework, have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Additionally, their affinity for alpha(1)- and alpha(2)-adrenoreceptors was determined, revealing that specific analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential applications in cardiovascular disease research and therapy (Chłoń-Rzepa et al., 2004).
Novel Synthetic Routes and Purinediones
Other related research efforts have focused on developing novel synthetic routes to create diverse purinedione derivatives, highlighting the compound's versatility in synthetic organic chemistry. These studies provide valuable methodologies for synthesizing compounds with potential applications in medicinal chemistry and drug development (imo et al., 1995).
Biological Activity of Purine Derivatives
The synthesis and biological evaluation of purine derivatives, incorporating structures similar to the query compound, have been reported. These studies aim to explore the therapeutic potential of such compounds, including their effects on metabolic diseases. By evaluating the impact on triglyceride accumulation and hypoglycemic activity, research suggests possible applications in treating diabetes and related metabolic disorders (Kim et al., 2004).
Advanced Materials Development
Research into polyimides and other polymers derived from pyridine-containing monomers, including those with structures analogous to the query compound, has demonstrated the potential of such chemicals in developing new materials. These materials exhibit desirable properties such as solubility in organic solvents, thermal stability, and hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol, followed by the reaction of the resulting intermediate with 4-nitrophenol and pyrrolidine. The final product is obtained after purification and isolation.", "Starting Materials": [ "2,6-dioxopurine", "1-bromo-3-methyl-2-propanol", "4-nitrophenol", "pyrrolidine" ], "Reaction": [ "Step 1: Reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol in the presence of a base such as potassium carbonate to form the intermediate 7-(2-hydroxy-3-methylpropyl)-3-methyl-1H-purine-2,6-dione.", "Step 2: Reaction of the intermediate from step 1 with 4-nitrophenol in the presence of a base such as sodium hydride to form the intermediate 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6-dione.", "Step 3: Reaction of the intermediate from step 2 with pyrrolidine in the presence of a base such as potassium carbonate to form the final product 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification and isolation of the final product by techniques such as column chromatography and recrystallization." ] } | |
CAS-Nummer |
923106-98-3 |
Molekularformel |
C19H22N6O6 |
Molekulargewicht |
430.421 |
IUPAC-Name |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N6O6/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23-8-2-3-9-23)10-13(26)11-31-14-6-4-12(5-7-14)25(29)30/h4-7,13,26H,2-3,8-11H2,1H3,(H,21,27,28) |
InChI-Schlüssel |
IMPIYCRQUNQEPT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
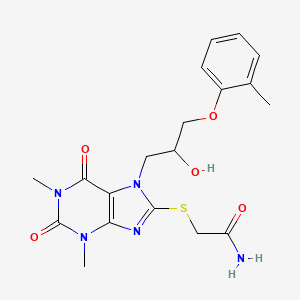
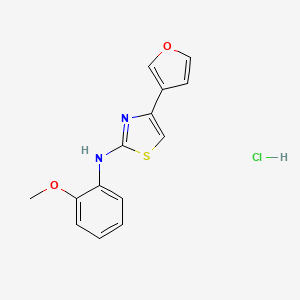
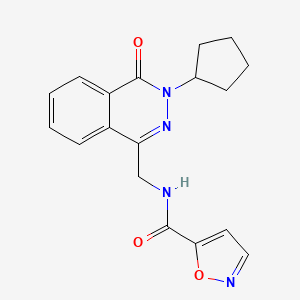
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
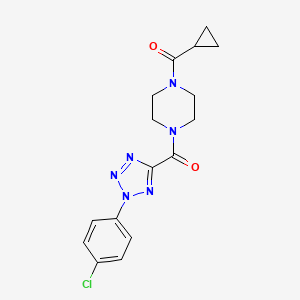
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)
